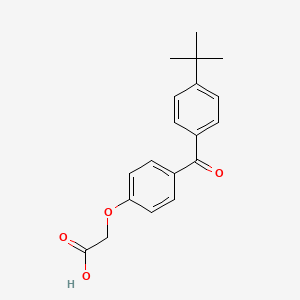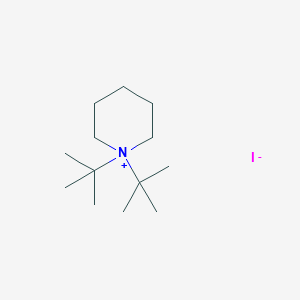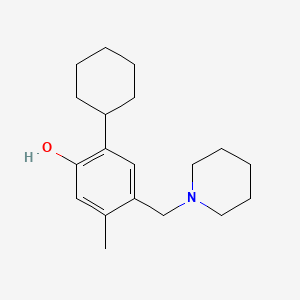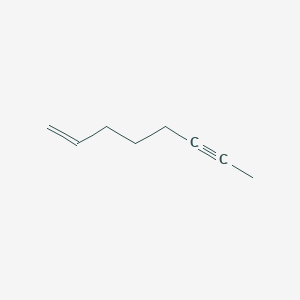
Oct-1-EN-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-1-EN-6-yne: is an organic compound with the molecular formula C8H12 1-Octyne and is a member of the larger family of hydrocarbons.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: Oct-1-EN-6-yne can be synthesized through the reaction of 1-bromohexane with acetylene in the presence of a strong base like sodium amide (NaNH2). This reaction typically occurs in a solvent such as liquid ammonia at low temperatures.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-octyne followed by oxidation. This process involves the addition of borane (BH3) to the alkyne, forming an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of octane. This process uses a metal catalyst, such as platinum or palladium, at high temperatures to remove hydrogen atoms from octane, forming the desired alkyne.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oct-1-EN-6-yne can undergo oxidation reactions to form various products, including aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reduction of this compound can yield alkenes or alkanes, depending on the conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) can fully reduce the alkyne to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium amide (NaNH2), halides, amines
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted alkynes
Scientific Research Applications
Chemistry: Oct-1-EN-6-yne is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving alkynes. It helps in understanding the mechanisms of enzymes that interact with triple bonds.
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable tool in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of Oct-1-EN-6-yne involves its interaction with various molecular targets through its triple bond. The compound can undergo cycloaddition reactions, forming cyclic intermediates that can further react to produce a variety of products. These reactions are often catalyzed by transition metals such as palladium or ruthenium.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can inhibit enzymes that interact with alkynes, affecting metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with proteins involved in cellular signaling.
Comparison with Similar Compounds
1-Hexyne: A shorter alkyne with similar reactivity but different physical properties.
1-Decyne: A longer alkyne with similar chemical behavior but higher molecular weight.
1-Butyne: A smaller alkyne with similar functional groups but different applications.
Uniqueness: Oct-1-EN-6-yne is unique due to its specific chain length and the presence of both a double and a triple bond. This combination allows it to participate in a wider range of chemical reactions compared to other alkynes.
Properties
IUPAC Name |
oct-1-en-6-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,5,7-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYNPMKUOKDRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548573 |
Source


|
| Record name | Oct-1-en-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109828-40-2 |
Source


|
| Record name | Oct-1-en-6-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
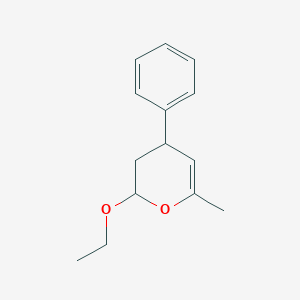
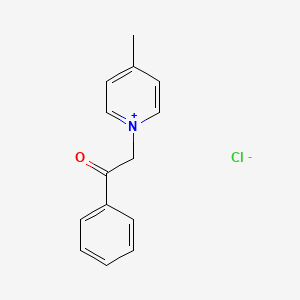
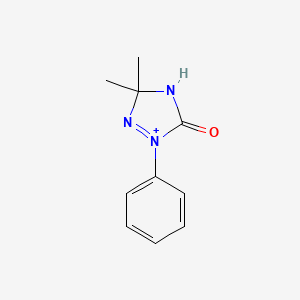
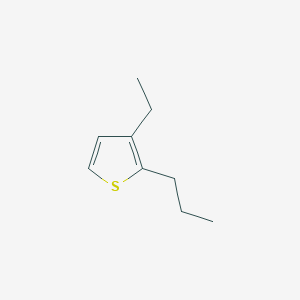
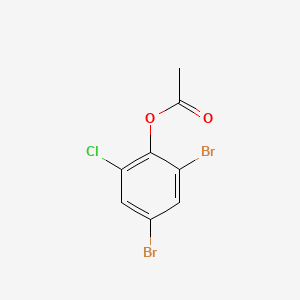
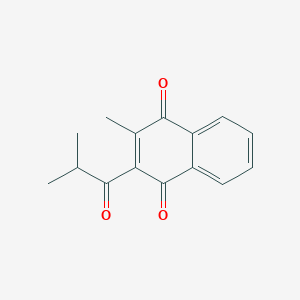
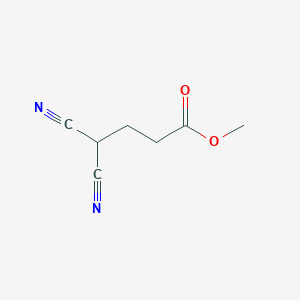
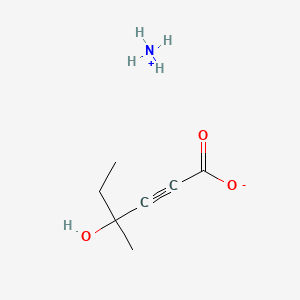

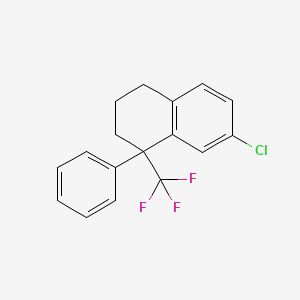
![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
